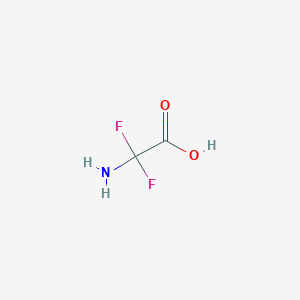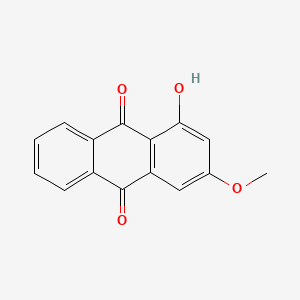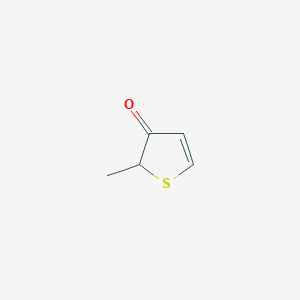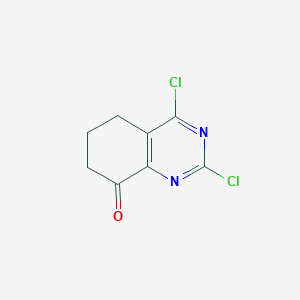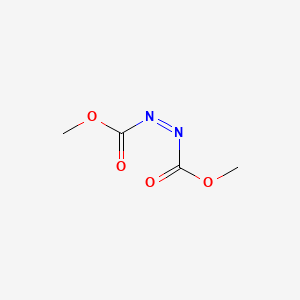
(Z)-Dimethyldiazene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Dimethyldiazene-1,2-dicarboxylate is an organic compound characterized by the presence of a diazene group (N=N) flanked by two ester groups
準備方法
Synthetic Routes and Reaction Conditions
Diazotization and Esterification: One common method involves the diazotization of a suitable amine precursor followed by esterification. For instance, starting from hydrazine derivatives, the compound can be synthesized through controlled oxidation and subsequent esterification with methanol under acidic conditions.
Oxidative Coupling: Another method involves the oxidative coupling of dimethyl hydrazine with an appropriate oxidizing agent such as potassium permanganate or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the synthesis of (Z)-Dimethyldiazene-1,2-dicarboxylate typically involves large-scale diazotization processes followed by esterification. The reaction conditions are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
Oxidation: (Z)-Dimethyldiazene-1,2-dicarboxylate can undergo oxidation reactions, often leading to the formation of nitroso or nitro compounds.
Reduction: Reduction of this compound typically yields hydrazine derivatives, which can further react to form various nitrogen-containing compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various esters and amides.
科学的研究の応用
Chemistry
In organic synthesis, (Z)-Dimethyldiazene-1,2-dicarboxylate is used as a precursor for the synthesis of complex nitrogen-containing compounds. Its unique reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used in the study of enzyme mechanisms, particularly those involving nitrogen metabolism. It serves as a model compound for understanding the behavior of diazene-containing molecules in biological systems.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of prodrugs. Its ability to release nitrogen under specific conditions can be harnessed for targeted drug delivery.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity with various monomers allows for the creation of materials with unique properties.
作用機序
The mechanism of action of (Z)-Dimethyldiazene-1,2-dicarboxylate involves the cleavage of the N=N bond, leading to the formation of reactive nitrogen species. These species can interact with various molecular targets, including enzymes and nucleic acids, altering their function and activity. The ester groups facilitate the compound’s solubility and reactivity, enhancing its effectiveness in various applications.
類似化合物との比較
Similar Compounds
Dimethyl diazene-1,2-dicarboxylate: The non-Z isomer, which has different reactivity and stability.
Diethyl diazene-1,2-dicarboxylate: Similar structure but with ethyl ester groups, leading to different physical and chemical properties.
Azodicarboxylates: A broader class of compounds with varying alkyl groups attached to the diazene moiety.
Uniqueness
(Z)-Dimethyldiazene-1,2-dicarboxylate is unique due to its specific geometric configuration, which influences its reactivity and interaction with other molecules. This configuration can lead to different reaction pathways and products compared to its isomers and analogs.
特性
分子式 |
C4H6N2O4 |
|---|---|
分子量 |
146.10 g/mol |
IUPAC名 |
methyl (NZ)-N-methoxycarbonyliminocarbamate |
InChI |
InChI=1S/C4H6N2O4/c1-9-3(7)5-6-4(8)10-2/h1-2H3/b6-5- |
InChIキー |
NCBFTYFOPLPRBX-WAYWQWQTSA-N |
異性体SMILES |
COC(=O)/N=N\C(=O)OC |
正規SMILES |
COC(=O)N=NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


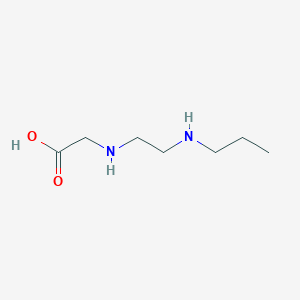
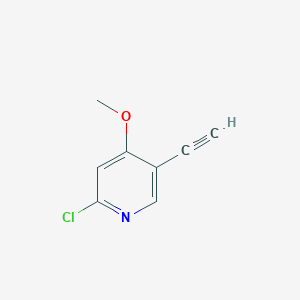
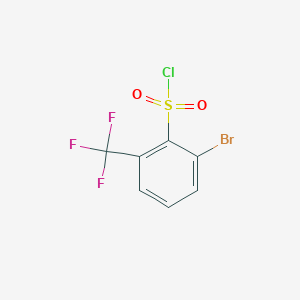
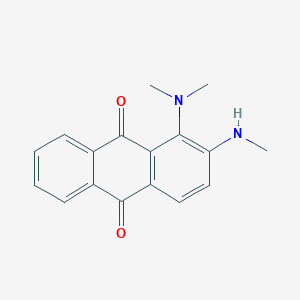
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13124657.png)
![(3s)-Spiro[indole-3,3'-Pyrrolidin]-2(1h)-One](/img/structure/B13124659.png)
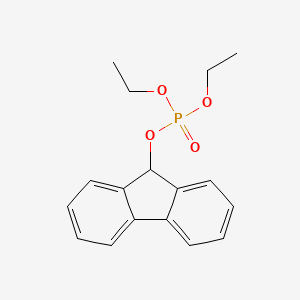
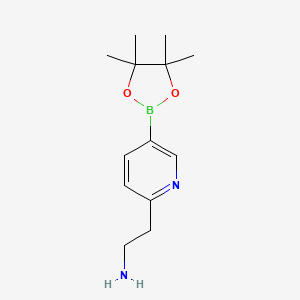
![Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate](/img/structure/B13124669.png)
